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Compound of Interest

Compound Name:
4-Methyl-5-(methylsulfanyl)-1,3-

thiazol-2-amine

CAS No.: 34006-41-2

Cat. No.: B2608793

Get Quote

Target Audience: Process Chemists, Fragrance/Flavor Scientists, and Pharmaceutical

Development Professionals Compound: 4-Methyl-5-(β-hydroxyethyl)-thiazole (CAS: 137-00-8) |

Synonyms: Sulfurol, Vitamin B1 Thiazole, Thiazole Alcohol

Executive Summary & Scientific Context
4-Methyl-5-(β-hydroxyethyl)-thiazole is a critical heterocyclic building block. Biologically, it

serves as the essential thiazole moiety in the total synthesis of Thiamine (Vitamin B1).

Industrially, it is a high-impact aroma chemical utilized to impart savory, roasted, and meaty

flavor profiles in the food and beverage sector[1].

Historically, the large-scale synthesis of this compound relied on the condensation of

thioformamide with 3-chloro-5-hydroxy-2-pentanone. However, thioformamide is

thermodynamically unstable and expensive to scale. Alternative routes utilizing 2,3-dichloro-2-

methyl-tetrahydrofuran suffer from poor atom economy and high raw material costs[2].
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This application note details a highly optimized, self-validating industrial protocol that bypasses

isolated thioformamide. By utilizing α-acetyl-γ-butyrolactone and an in situ generated

ammonium dithiocarbamate equivalent, this telescoping process achieves yields up to 82%

while maintaining strict control over the organoleptic impurity profile[2].

Mechanistic Rationale & Process Causality
As a Senior Application Scientist, it is crucial to understand why this specific synthetic route

outperforms traditional methods:

In Situ Thioamide Generation: Instead of handling hazardous thioformamide, carbon disulfide

(CS₂) and ammonia (NH₃) are reacted to form an ammonium salt equivalent. This

intermediate is stable in solution at low temperatures and highly reactive toward alpha-

haloketones[2].

Photochemical Radical Chlorination: α-Acetyl-γ-butyrolactone undergoes chlorination under

UV irradiation (200–300 nm). The UV light is not optional; it provides the precise activation

energy required for the homolytic cleavage of Cl₂, ensuring selective radical chlorination at

the alpha position while preventing over-chlorination[2].

One-Pot Ring Opening & Decarboxylation: The chlorinated lactone is hydrolyzed in an

aqueous environment, triggering a spontaneous decarboxylation and ring-opening cascade

to yield the highly reactive 3-chloro-5-hydroxy-2-pentanone.

Oxidative Aromatization: The Hantzsch-type cyclocondensation initially forms a saturated

thiazoline ring. Hydrogen peroxide (H₂O₂) is utilized as a green oxidant to drive the

aromatization, yielding the final stable aromatic thiazole[2].
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Figure 1: Industrial synthesis workflow of Sulfurol via photochemical chlorination.
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Step-by-Step Experimental Protocol
Safety Directive: Carbon disulfide is highly flammable and neurotoxic. Chlorine gas is a severe

respiratory hazard. All procedures must be executed in a high-containment, jacketed reactor

system equipped with appropriate scrubbers.

Phase 1: Ammonification (Thioamide Equivalent
Synthesis)

Preparation: Charge a jacketed reactor with Carbon Disulfide (CS₂).

Thermal Control: Cool the reactor to a strict setpoint of 5–20 °C using a recirculating

chiller[2].

Gas Sparge: Slowly sparge anhydrous Ammonia (NH₃) gas into the liquid CS₂. Control the

feed rate to maintain the internal temperature below 20 °C.

Stoichiometry: The target molar ratio of CS₂ to NH₃ must be exactly 1:1.2[2].

Maturation: Agitate until the formation of the ammonium salt is complete. Maintain the

mixture in a chilled state until Phase 3.

Phase 2: Photochemical Chlorination & Ring-Opening
Reactor Setup: In a separate photochemical reactor equipped with a quartz immersion well

(UV wavelength 200–300 nm), charge α-acetyl-γ-butyrolactone[2].

Irradiation & Dosing: Maintain the temperature between 5–20 °C. Initiate UV irradiation and

slowly bubble Chlorine (Cl₂) gas into the reactor.

Reaction Kinetics: The optimal molar ratio of lactone to Cl₂ is 1:0.6. Allow the reaction to

proceed for 1–2 hours[2]. Causality note: Limiting Cl₂ to a sub-stoichiometric ratio prevents

the formation of di-chlorinated byproducts, which would poison the subsequent cyclization.

Hydrolysis: Quench the mixture with water to induce ring-opening and decarboxylation,

yielding the active 3-chloro-5-hydroxy-2-pentanone intermediate[2].
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Phase 3: Cyclocondensation
Solvent Addition: Transfer the hydrolyzed chloro-ketone intermediate into the main reaction

vessel containing a polar solvent (e.g., ethanol, propanol, or water)[2].

Coupling: Slowly dose the chilled ammonium salt generated in Phase 1 into the vessel.

Agitation: Stir the biphasic mixture vigorously to promote the Hantzsch-type cyclization,

forming the intermediate thiazoline ring.

Phase 4: Oxidative Aromatization & Purification
Oxidation: To the crude condensate, add Hydrogen Peroxide (H₂O₂, 30% w/w) dropwise.

Monitor the exotherm closely[2].

Extraction: Once aromatization is verified via TLC/HPLC, extract the aqueous mixture with

Dichloromethane (DCM)[2].

Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to remove the DCM[2].

Fractional Distillation (Critical PAT Step): Perform fractional vacuum distillation. Collect the

fraction boiling at 120–127 °C under a high vacuum of 395–400 Pa[2].

Process Analytical Technology (PAT) & Quality
Control
To ensure the protocol is self-validating, the final distillation step must be monitored not just for

chemical purity, but for organoleptic integrity.

Pure Sulfurol has a relatively high odor threshold (>10,000 ppb) and presents a mild, nutty

aroma. However, trace sulfur-containing impurities—specifically disulfides (e.g., bis(2-methyl-3-

furyl) disulfide or similar degradation products sharing the C-O-S framework) formed during the

synthesis—can drastically alter the profile, introducing overpowering "meaty" or "brothy" off-

notes[1]. Strict adherence to the 395–400 Pa pressure parameter during distillation is non-

negotiable to isolate the pure, flavor-grade compound from these heavier disulfide

byproducts[2],[1].
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Quantitative Process Parameters
Table 1: Critical Process Parameters (CPPs) for Optimized Synthesis

Process Step Parameter Target Value Scientific Rationale

Ammonification CS₂ : NH₃ Molar Ratio 1 : 1.2

Ensures complete

conversion to the

ammonium salt

without excessive

ammonia off-

gassing[2].

Chlorination Temperature 5–20 °C

Prevents thermal

degradation and

uncontrolled radical

propagation[2].

Chlorination
Lactone : Cl₂ Molar

Ratio
1 : 0.6

Limits over-

chlorination of the

alpha-carbon,

maximizing mono-

chloro intermediate

yield[2].

Distillation
Pressure &

Temperature

395–400 Pa / 120–

127 °C

Avoids thermal

decomposition of the

hydroxyethyl group

while separating trace

disulfides[2],[1].

Final Product
Yield & Odor

Threshold
~82% / >10,000 ppb

High yield validates

scalability; high

threshold necessitates

strict removal of low-

threshold

impurities[2],[1].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/CN102584740A/en
https://patents.google.com/patent/CN102584740A/en
https://patents.google.com/patent/CN102584740A/en
https://patents.google.com/patent/CN102584740A/en
https://img.perfumerflavorist.com/files/base/allured/all/document/2016/02/pf.PF_27_04_024_09.pdf
https://patents.google.com/patent/CN102584740A/en
https://img.perfumerflavorist.com/files/base/allured/all/document/2016/02/pf.PF_27_04_024_09.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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